

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B112633

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have observed that a compound's journey from a promising hit to a viable drug candidate is paved with data. Among the most foundational and influential of these data are the physical properties. They are the language a molecule speaks, dictating its behavior from the reaction flask to the patient's bloodstream. This guide is designed to provide a comprehensive, practical framework for understanding and determining the key physical characteristics of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**. We will move beyond simple data points, focusing on the causality behind experimental choices and the profound implications of these properties for drug development. This is not just a technical sheet; it is a strategic manual for unlocking the full potential of this important molecular scaffold.

Core Physicochemical Profile

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic molecule featuring an aminothiazole ring linked to a benzonitrile moiety. This structural arrangement confers a specific set of physical properties that are critical to its handling, formulation, and ultimate biological activity.

The PubChem database provides foundational computed properties for this molecule.[\[1\]](#) Its molecular formula is $C_{10}H_7N_3S$, corresponding to a molecular weight of approximately 201.25 g/mol .[\[1\]](#)[\[2\]](#)

Table 1: Key Physical Properties of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**

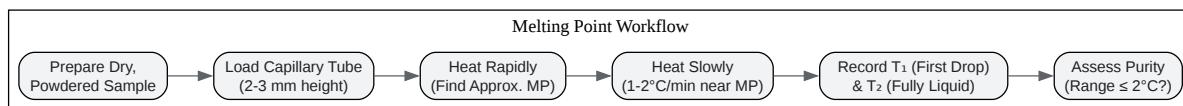
Property	Value/Expected Value	Significance in Drug Development
Molecular Formula	$C_{10}H_7N_3S$	Defines the elemental composition and exact mass. [1]
Molecular Weight	201.25 g/mol	Influences diffusion, membrane transport, and adherence to guidelines like Lipinski's Rule of Five. [1] [2]
Appearance	Typically a yellow to lemon-yellow solid. [3]	Provides a primary qualitative check for identity and purity.
Melting Point	>200 °C (Characteristic of a stable crystalline solid)	A sharp melting range is a key indicator of high purity. [4] A depressed and broad range suggests impurities.
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF).	Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common challenge to overcome. [5] [6]
pKa (Predicted)	~3.5-4.5 (basic, aminothiazole); ~16-17 (acidic, amino N-H)	Governs the ionization state at physiological pH (7.4), which profoundly impacts absorption, distribution, and target binding. [7] [8]

Expertise & Experience: The high melting point is indicative of a rigid, planar structure with strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile. Its poor aqueous solubility is expected due to the predominantly aromatic, nonpolar surface area. Understanding the pKa of the basic aminothiazole nitrogen is paramount; at physiological pH, a significant fraction of the molecule will be protonated, influencing its interaction with cell membranes and biological targets.

Experimental Protocols for Property Determination

The following protocols are presented as a self-validating system. For instance, an impure sample identified by a broad melting range (Protocol 2.1) will predictably show inconsistent results in solubility and pKa studies.

Melting Point Determination (Capillary Method)


Causality: The energy required to disrupt a compound's crystal lattice is a precise physical constant. Impurities disrupt this lattice, reducing the energy needed for melting and causing it to occur over a wider temperature range.^{[4][9]} This method provides a rapid and reliable assessment of purity.

Methodology:

- **Sample Preparation:** Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
- **Capillary Loading:** Tap the open end of a capillary tube into the sample pile to collect a small amount of material. Invert the tube and drop it down a long glass tube onto a hard surface to pack the sample into the sealed end. The final sample height should be 2-3 mm.^[10]
- **Apparatus Setup:** Place the loaded capillary into the heating block of a melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C per minute to find a rough range.
- **Accurate Determination:** With a fresh sample, heat rapidly to about 20 °C below the approximate melting point.^[10] Then, reduce the heating rate to 1-2 °C per minute.

- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample is liquid (T_2). The melting range is $T_1 - T_2$. A pure sample should have a range of ≤ 2 °C.[4]

Trustworthiness: Calibrate the thermometer of the apparatus using certified standards (e.g., benzoic acid, caffeine). A "mixed melting point" test, where the unknown is mixed with an authentic sample, can confirm identity; if there is no depression in the melting point, the compounds are identical.[4]

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Equilibrium Solubility Assessment (Shake-Flask Method)

Causality: A drug's therapeutic effect is contingent upon its ability to dissolve in physiological fluids. The shake-flask method determines the thermodynamic equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a given solvent system.[5][6]

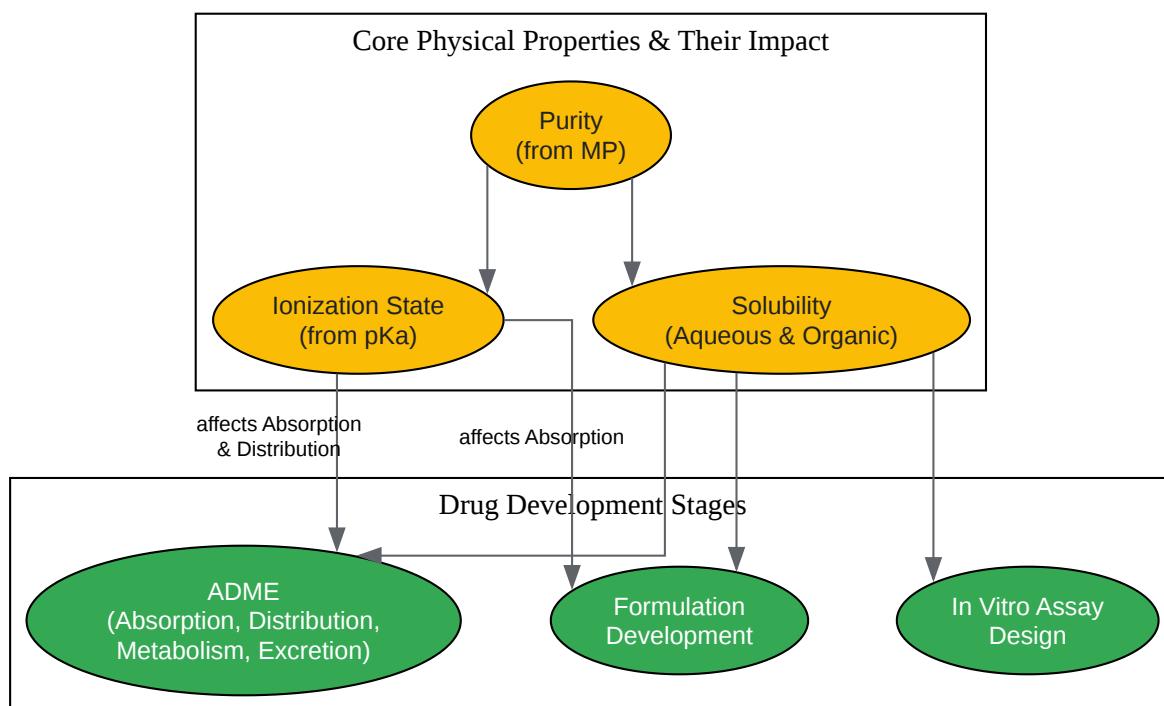
Methodology:

- Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions. [11] Ensure enough solid is present that some remains undissolved at the end.
- Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 37 °C for biopharmaceutical relevance).[11] Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically done by centrifugation, followed by careful removal of the supernatant.[5][11] Filtration may be used, but one must account for potential adsorption of the compound to the filter material.[5]
- Quantification: Dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: Calculate the solubility in mg/mL or μ g/mL for each pH condition.

Trustworthiness: The protocol's validity rests on confirming that equilibrium has been reached (i.e., concentration does not increase with longer shaking times) and that the solid material remains physically and chemically stable throughout the experiment.[11]

pKa Determination (Potentiometric Titration)


Causality: The Henderson-Hasselbalch equation describes the relationship between pH and the ratio of a compound's protonated and deprotonated forms. Potentiometric titration systematically changes the pH of a solution containing the compound and measures the corresponding potential, allowing for the precise determination of the pKa, the pH at which the two forms are present in equal concentrations.[8][12]

Methodology:

- Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility). A known ionic strength is maintained using a background electrolyte like KCl.[7][13]
- Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[7]
- Titration (for Basic pKa): Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.[13]

- Titration (for Acidic pKa): Repeat the process with a fresh sample, this time titrating with a standardized strong base (e.g., 0.1 M NaOH).
- Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the flattest part of the buffer region or the inflection point of the first derivative plot ($\Delta\text{pH}/\Delta\text{V}$).[12][14]

Trustworthiness: The accuracy of this method depends on the precise calibration of the pH meter, the use of standardized titrants, and accurate volume measurements. Purging the solution with nitrogen can prevent interference from dissolved CO₂.[7][13]

[Click to download full resolution via product page](#)

Caption: Relationship between physical properties and drug development.

Spectroscopic Profile

While not physical properties in the classical sense, spectroscopic data provide an unassailable fingerprint for molecular identity and structure confirmation.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons on the benzonitrile ring (typically in the 7-8 ppm region), a singlet for the proton on the thiazole ring, and a characteristically broad singlet for the two protons of the primary amine group.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the nitrile carbon (~118 ppm), carbons of the thiazole ring (one of which would be significantly downfield due to attachment to two heteroatoms), and the carbons of the benzonitrile ring.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides definitive evidence for the key functional groups.[\[15\]](#)
 - $\sim 3400\text{-}3300\text{ cm}^{-1}$: Two sharp peaks characteristic of the N-H stretching of a primary amine.
 - $\sim 2230\text{-}2220\text{ cm}^{-1}$: A very strong, sharp peak for the C≡N (nitrile) stretch.[\[16\]](#)
 - $\sim 1650\text{-}1500\text{ cm}^{-1}$: A complex region of peaks corresponding to C=C and C=N stretching within the aromatic and thiazole rings.

Conclusion

The physical properties of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** are not merely data points to be cataloged; they are predictive tools that guide every stage of the drug development process. A meticulous and well-documented characterization of its melting point, solubility, and pKa provides the authoritative foundation needed for rational formulation design, accurate interpretation of biological data, and ultimately, the successful progression of drug candidates. The experimental frameworks provided herein are designed to ensure that this foundational data is not only accurate but also trustworthy, empowering researchers to make informed, data-driven decisions.

References

- PubChem. **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** | C₁₀H₇N₃S. National Center for Biotechnology Information.

- ChemWhat. 3-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE CAS#: 202664-32-2.
- IUCrData. 4-[2-(1,3-Dioxoisooindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. International Union of Crystallography. (2016).
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).
- University of Toronto. Experiment 1: Melting-point Determinations.
- University of Colorado Boulder. Melting point determination.
- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. (2019).
- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. (2012).
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
- Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013).
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
- University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid.
- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022).
- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m – 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. athabascau.ca [athabascau.ca]

- 5. scispace.com [scispace.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. who.int [who.int]
- 12. asdlib.org [asdlib.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(2-Amino-1,3-thiazol-4-yl)benzonitrile physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com